Pyridine, 2-[[(2-methylphenyl)methyl]thio]-
Description
Pyridine, 2-[[(2-methylphenyl)methyl]thio]- (IUPAC name: 2-(((2-methylbenzyl)thio)pyridine) is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with a (2-methylphenyl)methylthio group at the 2-position.
Properties
CAS No. |
646511-49-1 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-6-2-3-7-12(11)10-15-13-8-4-5-9-14-13/h2-9H,10H2,1H3 |
InChI Key |
ZTCZXISLKBBSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2-methylphenyl)methyl]thio]- typically involves the reaction of pyridine derivatives with 2-methylphenylmethylthio reagents. One common method includes the use of 2-methylphenylmethylthiol and a pyridine derivative under specific reaction conditions such as heating under reflux . The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2-methylphenyl)methyl]thio]- undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Pyridine derivatives are known for their broad-spectrum antimicrobial activities. A study highlighted the synthesis of various pyridine-based compounds, including derivatives of Pyridine, 2-[[(2-methylphenyl)methyl]thio]-, which exhibited significant antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
Research has shown that pyridine derivatives can act as anti-inflammatory agents. For instance, compounds derived from pyridine scaffolds have been evaluated for their ability to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The inhibition of COX-2 was particularly noted in some pyridine derivatives with IC50 values comparable to established anti-inflammatory drugs .
Case Study: Antifilarial Activity
A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were discovered as macrofilaricides for treating human filarial infections. These compounds demonstrated promising efficacy in vitro and in vivo, indicating the potential of pyridine derivatives in treating neglected tropical diseases .
Agricultural Applications
Fungicidal Activity
Pyridine derivatives have been explored for their fungicidal properties. A patent disclosed the use of pyridine (thio)amide compounds for controlling phytopathogenic fungi. These compounds showed advantages over existing fungicides, suggesting that Pyridine, 2-[[(2-methylphenyl)methyl]thio]- could be developed into effective agricultural fungicides .
Herbicidal Applications
The versatility of pyridine compounds extends to herbicidal applications as well. Research has indicated that certain pyridine-based carboxamides can effectively inhibit weed growth while being less toxic to crops compared to traditional herbicides .
Materials Science
Synthesis of New Materials
The incorporation of pyridine derivatives into polymer matrices has led to the development of new materials with enhanced properties. For example, studies have shown that incorporating thioether functionalities can improve the thermal stability and mechanical properties of polymers .
Table 1: Biological Activities of Pyridine Derivatives
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2-methylphenyl)methyl]thio]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes .
Comparison with Similar Compounds
2-((Phenylthio)methyl)pyridine (CAS: 71897-63-7)
- Structure : Pyridine with a phenylthiomethyl group at the 2-position.
- Synthesis : Prepared via reactions involving pyridine-2-thiol and benzyl halides, as inferred from methods for related compounds .
2-(2-Methylphenyl)-1,3-thiazolo[4,5-b]pyridine
- Structure : Thiazolo[4,5-b]pyridine fused with a 2-methylphenyl group.
- Synthesis: Acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(2-methylbenzoylamino)pyridine yields this compound in 89% yield .
- Key Differences : The fused thiazole ring introduces rigidity and planar geometry, influencing π-π stacking interactions in crystal structures. The dihedral angle between the pyridine and phenyl rings (36.61°) contrasts with the flexible thioether linkage in the target compound .
2-(Methylthio)pyridine-1-oxide
- Structure : Pyridine with a methylthio group oxidized to a sulfoxide.
- Biological Relevance : A metabolite of zinc pyrithione (ZnPT), exhibiting rapid urinary excretion in mammals .
- Key Differences: Oxidation of the thioether to sulfoxide alters electronic properties, increasing polarity and reducing membrane permeability compared to the non-oxidized target compound .
Key Observations :
- Metabolic Stability : Unlike 2-(methylthio)pyridine-1-oxide, the target compound’s thioether group may resist oxidation, prolonging its half-life in vivo .
- Crystallinity : The flexible thioether linkage in the target compound contrasts with the rigid fused-ring system of thiazolo derivatives, affecting solid-state packing and bioavailability .
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-[[(2-methylphenyl)methyl]thio]- (C13H13NS) is notable for its potential applications in antibacterial, anti-inflammatory, and anticancer therapies. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The structure of Pyridine, 2-[[(2-methylphenyl)methyl]thio]- features a pyridine ring substituted with a methylthio group attached to a 2-methylphenyl moiety. This unique configuration contributes to its biological activity. The molecular formula is C13H13NS, with a molecular weight of approximately 227.31 g/mol .
Antibacterial Activity
Research indicates that pyridine derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various pyridine compounds against E. coli, with minimum inhibitory concentrations (MIC) ranging from 0.12 to 250 µg/mL depending on the strain and structural modifications . The antibacterial activity is believed to stem from the compounds' ability to disrupt bacterial cell walls and interfere with metabolic processes.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyridine Derivative A | 0.12 | E. coli K12 |
| Pyridine Derivative B | 30 | E. coli R2–R4 |
| Pyridine Derivative C | 250 | E. coli R4 |
Anti-inflammatory Effects
Pyridine derivatives have also shown promise as anti-inflammatory agents. In vitro studies demonstrated that certain pyridines inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with IC50 values comparable to standard anti-inflammatory drugs . This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.
Anticancer Properties
The anticancer potential of pyridine derivatives is supported by their ability to induce apoptosis in cancer cell lines. For instance, compounds derived from pyridine have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and liver cancer cells . The mechanisms involve the modulation of cellular signaling pathways associated with cell survival and proliferation.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of pyridine derivatives revealed that structural modifications significantly influenced their antibacterial potency against resistant bacterial strains. Compounds with electron-donating groups showed enhanced activity .
- Inflammation Model : In an animal model of inflammation, pyridine derivatives demonstrated a reduction in paw edema comparable to that achieved with standard treatments, highlighting their therapeutic potential in inflammatory diseases .
- Cytotoxicity Testing : A comparative analysis of various pyridine derivatives against different cancer cell lines showed promising results, particularly in compounds that were structurally optimized for better interaction with cellular targets involved in tumor growth .
Q & A
Q. What are the common synthetic routes for introducing the thioether group into pyridine derivatives like 2-[[(2-methylphenyl)methyl]thio]pyridine?
The thioether group can be introduced via nucleophilic substitution or coupling reactions. For example, in related thiazolopyridine syntheses, acid hydrolysis of thiocarbonyl precursors (e.g., 3-(diisopropylamino-thiocarbonylthio) derivatives) or reactions with phosphorus oxychloride under reflux are effective . These methods often involve reflux conditions in solvents like dichloromethane, with purification via crystallization (e.g., from diethyl ether).
Q. How can researchers confirm the molecular structure of 2-[[(2-methylphenyl)methyl]thio]pyridine and its analogs?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, XRD analysis of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine revealed dihedral angles between aromatic rings (36.61°) and intermolecular interactions (e.g., C–H···N contacts) that stabilize crystal packing . Complementary techniques include NMR (to verify substituent positions) and mass spectrometry (to confirm molecular weight).
Q. What safety precautions are critical when handling thioether-containing pyridine derivatives?
Key precautions include:
- Using personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact .
- Working in a fume hood to prevent inhalation of volatile intermediates .
- Avoiding incompatible reagents (e.g., strong oxidizers) that may react with sulfur groups . Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-(methylthio)pyridine) recommend hazard statements H315 (skin irritation) and H319 (eye irritation) .
Advanced Research Questions
Q. How can steric hindrance from the 2-methylphenyl group influence reactivity in cross-coupling reactions?
Steric effects from ortho-substituents (e.g., 2-methylphenyl) can limit access to reactive sites. For example, in C–H activation studies of 2-arylpyridines, bulky substituents reduce yields by hindering metal coordination. Optimizing reaction conditions (e.g., using Pd catalysts with bulky ligands) or switching to less hindered positions (e.g., para-substitution) may mitigate this .
Q. What strategies resolve contradictions in spectroscopic data for thioether-functionalized pyridines?
Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. For instance, in 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, crystallization purity (99%) was confirmed via XRD, while NMR data aligned with literature after rigorous solvent drying . Advanced methods like high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., NOESY) can clarify ambiguous peaks.
Q. How do intermolecular interactions in crystalline phases affect material properties?
In the crystal structure of 2-(2-methylphenyl)-1,3-thiazolopyridine, edge-to-face interactions between methylphenyl groups (dihedral angle: 71.66°) and π-π stacking (centroid separation: 3.67 Å) contribute to thermal stability. These interactions can be engineered by modifying substituents to tune melting points or solubility .
Q. What computational methods predict physicochemical properties (e.g., pKa, logP) for sulfur-containing pyridines?
Density functional theory (DFT) calculations and software like Gaussian or COSMO-RS can estimate pKa (~4.0) and logP (hydrophobicity) for analogs such as 2-(3-ethylphenyl)-4-(methylthio)pyridine. Experimental validation via potentiometric titration or HPLC is recommended due to deviations in predicted boiling points (±45°C) .
Methodological Considerations
Q. How to optimize reaction yields for thioether-functionalized pyridines when literature protocols conflict?
Compare synthetic routes: For example, acid hydrolysis of a thiocarbonyl precursor gave 89% yield, while a phosphorus oxychloride route yielded 61% . Screen solvents (e.g., dichloromethane vs. THF), adjust stoichiometry, or employ catalysts (e.g., DMAP) to improve efficiency. Documenting reaction parameters (time, temperature) is critical for reproducibility.
Q. What techniques characterize electronic effects of the thioether group in catalysis or ligand design?
Cyclic voltammetry (CV) can assess redox activity, while UV-Vis spectroscopy monitors charge-transfer transitions. For example, the sulfur lone pairs in 2-(methylthio)pyridine participate in metal coordination, altering catalytic activity in Pd-mediated cross-couplings .
Data Analysis and Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
